Physicochemical Differentiation: LogP Comparison of 3-Amino-1-(oxolan-2-ylmethyl)urea with Common Fragment Isosteres
A screening cascade requires fragments with controlled lipophilicity. The computed partition coefficient (XLogP3) for 3-Amino-1-(oxolan-2-ylmethyl)urea is -1.0 [1]. This indicates higher hydrophilicity compared to a non-oxygenated analog, such as 1-(cyclopentylmethyl)-3-methylurea (an illustrative, non-commercial comparator with an XLogP3 of approximately 1.2). Absent a specific synthesized and measured comparator in the literature, this computational class-level inference suggests the oxolane ring's electron-donating and hydrogen-bond accepting properties increase aqueous solubility relative to a purely aliphatic ring system. [2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.0 |
| Comparator Or Baseline | Aliphatic ring urea analog (e.g., 1-(cyclopentylmethyl)urea); XLogP3: ~1.2 |
| Quantified Difference | Δ XLogP3 ≈ -2.2 |
| Conditions | Computational prediction using PubChem's XLogP3 algorithm |
Why This Matters
Lower lipophilicity is directly correlated with reduced off-target promiscuity and better developability profiles in fragment-based screening libraries.
- [1] PubChem. (2026). Computed Properties for 3-Amino-1-(oxolan-2-ylmethyl)urea, CID 43164024. National Center for Biotechnology Information. View Source
- [2] Bentham Science. (n.d.). Ureas: Applications in Drug Design. Review on the significance of urea groups in establishing drug-target interactions. View Source
